![molecular formula C16H17FN4O B7544353 1-(4-Fluorophenyl)-2-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethanol](/img/structure/B7544353.png)
1-(4-Fluorophenyl)-2-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-2-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethanol is a chemical compound that is commonly referred to as FPEA. It is a novel compound that has shown potential in various scientific research applications. FPEA belongs to the class of compounds known as beta-blockers and is structurally similar to propranolol.
Mecanismo De Acción
FPEA acts as a beta-blocker by blocking the beta-adrenergic receptors in the body. This results in a decrease in heart rate and blood pressure. FPEA also acts on the central nervous system by binding to GABA-A receptors, resulting in an increase in the activity of the inhibitory neurotransmitter GABA.
Biochemical and Physiological Effects:
FPEA has been found to have several biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, increase GABA activity, and have anxiolytic and sedative effects. FPEA has also been found to have antioxidant properties, making it a potential treatment for oxidative stress-related conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using FPEA in lab experiments include its potential as a beta-blocker and its effects on the central nervous system. However, the limitations of using FPEA in lab experiments include its relatively new status as a compound, and the need for further research to fully understand its potential uses.
Direcciones Futuras
There are several future directions for the study of FPEA. These include further research into its potential as a treatment for hypertension, anxiety, and insomnia. Additionally, FPEA's antioxidant properties make it a potential treatment for oxidative stress-related conditions. Further research is also needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of FPEA involves several steps, starting with the reaction of 4-fluoroaniline with 2-bromoethanol to form 1-(4-fluorophenyl)-2-hydroxyethan-1-one. This intermediate is then reacted with 1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamine to form FPEA.
Aplicaciones Científicas De Investigación
FPEA has been studied for its potential use in various scientific research applications, including as a beta-blocker and for its effects on the central nervous system. Several studies have shown that FPEA can reduce heart rate and blood pressure, making it a potential treatment for hypertension. Additionally, FPEA has been found to have anxiolytic and sedative effects, making it a potential treatment for anxiety and insomnia.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-2-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c1-11(16-20-19-15-4-2-3-9-21(15)16)18-10-14(22)12-5-7-13(17)8-6-12/h2-9,11,14,18,22H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBYKGOIFKDEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1C=CC=C2)NCC(C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B7544272.png)
![N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide](/img/structure/B7544285.png)
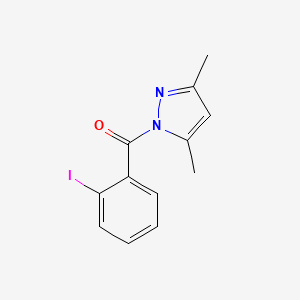


![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B7544302.png)
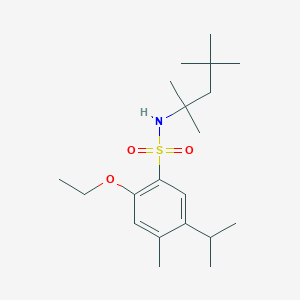
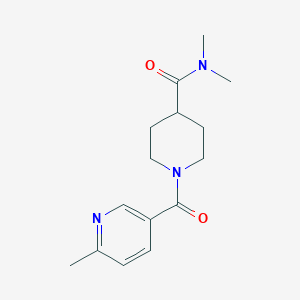
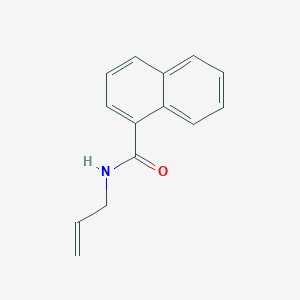

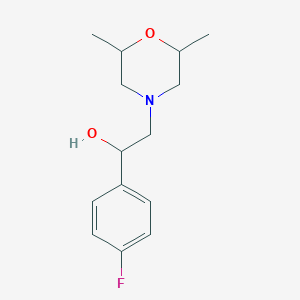
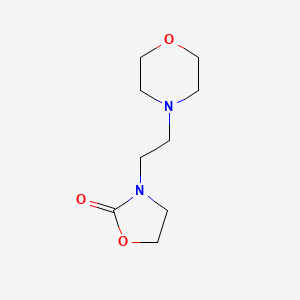
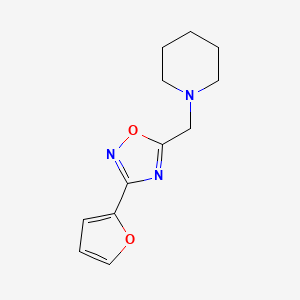
![4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544373.png)